![molecular formula C20H19F3N4O3S B2879838 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239047-95-0](/img/no-structure.png)
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C20H19F3N4O3S and its molecular weight is 452.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Compounds with oxadiazole and piperidine substructures have been investigated for their potential as antibacterial and antifungal agents. These studies often involve synthesizing a range of derivatives to explore their activity spectrum against various strains of bacteria and fungi, indicating a broad interest in the application of such compounds in combating microbial infections (Khalid et al., 2016).
Sigma Receptor Ligands : Research into spiropiperidines and related structures has demonstrated their potential as σ-receptor ligands. These receptors are involved in several physiological processes, and ligands that target them could have therapeutic applications in neurology and pharmacology (Maier & Wünsch, 2002).
Antiviral Evaluation : The synthesis of novel compounds with oxadiazoline derivatives has been evaluated for antiviral activity, particularly against hepatitis B virus. This research indicates a potential therapeutic application for newly synthesized molecules in the treatment of viral infections (Ali et al., 2007).
Chemical Synthesis and Characterization
Novel Synthesis Approaches : The development of novel synthetic routes for creating compounds with benzofuran and oxadiazole rings is a key focus area. These studies not only expand the chemical toolbox but also create new opportunities for discovering biologically active compounds with potential applications in medicine and industry (Mekky & Sanad, 2020).
Structural Analysis and Drug Design : Efforts in designing and synthesizing novel derivatives of piperidine and other related compounds often involve detailed structural analysis to understand their interactions at the molecular level. This research aids in the development of more effective drugs by targeting specific biological pathways (Abu‐Hashem et al., 2020).
Wirkmechanismus
Target of Action
The compound “1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex molecule that may interact with multiple targetsIt contains structural features of indole and benzofuran derivatives, which are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to indole and benzofuran derivatives, it might interact with its targets through electrophilic substitution, similar to other indole derivatives . The benzofuran part of the molecule may interact with its targets when the 4-position of the nucleus is substituted with halogens or hydroxyl groups .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They can affect a broad range of biochemical pathways, depending on their specific targets. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Some substituted benzofurans have been reported to have significant cell growth inhibitory effects . Given its structural similarity to these compounds, it might exhibit similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity might be enhanced during immunization or disease epidemics . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzofuran-2-yl oxadiazole intermediate, which is then coupled with piperidine and acetylated to obtain the final product.", "Starting Materials": [ "5-methoxy-3-methylbenzofuran-2-carboxylic acid", "thionyl chloride", "hydrazine hydrate", "acetic anhydride", "piperidine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Conversion of 5-methoxy-3-methylbenzofuran-2-carboxylic acid to benzofuran-2-yl hydrazide by reaction with hydrazine hydrate", "Conversion of benzofuran-2-yl hydrazide to benzofuran-2-yl oxadiazole by reaction with thionyl chloride and sodium bicarbonate", "Coupling of benzofuran-2-yl oxadiazole with piperidine in the presence of triethylamine and N,N-dimethylformamide", "Acetylation of the resulting product with acetic anhydride to obtain 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine", "Purification of the final product by extraction with ethyl acetate and water" ] } | |
CAS-Nummer |
1239047-95-0 |
Molekularformel |
C20H19F3N4O3S |
Molekulargewicht |
452.45 |
IUPAC-Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |
InChI-Schlüssel |
WZDJYFXIDXRANW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



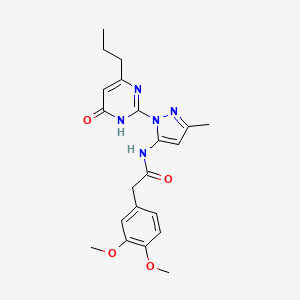

![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)

![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
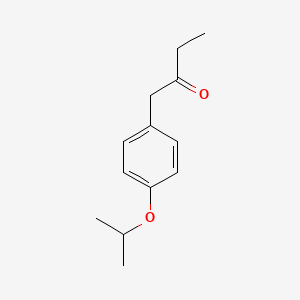
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
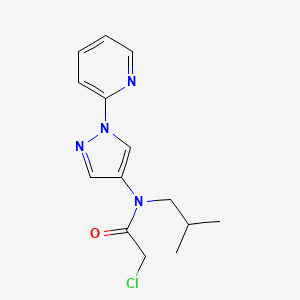
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)
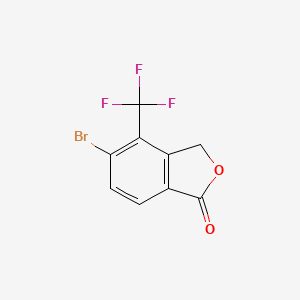
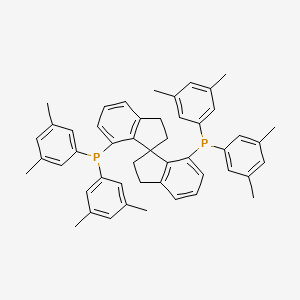
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)